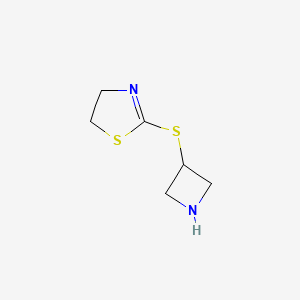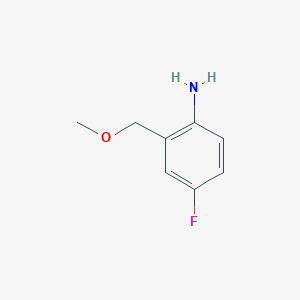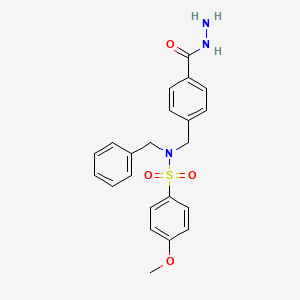
2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound that contains both azetidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the thiazole ring.
Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods often require prefunctionalized starting materials and involve multistep sequences.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons or alcohols.
Scientific Research Applications
2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and thiazole derivatives, such as:
Uniqueness
2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole is unique due to its combination of azetidine and thiazole rings, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
179337-58-7 |
|---|---|
Molecular Formula |
C6H10N2S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C6H10N2S2/c1-2-9-6(8-1)10-5-3-7-4-5/h5,7H,1-4H2 |
InChI Key |
HMPBGCLTRHBVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B15263428.png)

![1-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B15263444.png)
![4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B15263451.png)
![(2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15263453.png)
![Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15263455.png)

![N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline](/img/structure/B15263468.png)


![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15263489.png)
![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B15263490.png)
![1-Fluoro-3-[(3-methylazetidin-3-yl)oxy]propan-2-ol](/img/structure/B15263510.png)
